
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 120122-47-6) is a nitro-substituted pyrrole derivative with a trichloroacetyl functional group. Its molecular formula is C₇H₅Cl₃N₂O₃, and it is characterized by a methyl group at the 1-position and a nitro group at the 4-position of the pyrrole ring . This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Optimization
Friedel-Crafts Acylation Methodology
The primary synthetic route involves a Friedel-Crafts acylation reaction between 1-methyl-4-nitro-1H-pyrrole and trichloroacetyl chloride. This reaction is typically conducted in anhydrous dichloromethane or diethyl ether under inert atmospheric conditions. A base such as triethylamine is added to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.
Key Reaction Parameters:
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Temperature: 0–25°C (lower temperatures minimize side reactions).
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Molar Ratio: A 1:1.2 stoichiometric ratio of pyrrole to trichloroacetyl chloride ensures complete conversion.
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Catalyst: Lewis acids like aluminum chloride (AlCl₃) are occasionally used to accelerate acylation, though their necessity depends on the reactivity of the pyrrole substrate.
Typical Yield: 75–90% after purification via column chromatography or recrystallization.
Alternative Acylation Strategies
In cases where Friedel-Crafts conditions prove insufficient, alternative methods such as microwave-assisted synthesis have been explored. Microwave irradiation at 80–100°C for 10–15 minutes reduces reaction times while maintaining yields above 80% .
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes continuous flow reactors over batch processes to improve scalability and consistency. Key advantages include:
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Enhanced Heat Transfer: Prevents thermal degradation of heat-sensitive intermediates.
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Real-Time Monitoring: In-line analytics enable immediate adjustments to reaction parameters.
Process Conditions:
Parameter | Value |
---|---|
Residence Time | 30–60 minutes |
Temperature | 20–30°C |
Pressure | Atmospheric |
Solvent | Tetrahydrofuran (THF) |
Purification and Quality Control
Post-synthesis, the crude product undergoes distillation under reduced pressure (40–50°C at 10 mmHg) to remove excess trichloroacetyl chloride. Final purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Mechanistic Insights into the Acylation Process
Electrophilic Aromatic Substitution
The trichloroacetyl group acts as an electrophile, targeting the electron-rich C-2 position of the pyrrole ring. Nitro groups at C-4 exert a meta-directing effect, ensuring regioselective acylation. Density functional theory (DFT) calculations validate the preferential formation of the 2-acylated product over other regioisomers.
Comparative Analysis of Synthetic Methodologies
Batch vs. Flow Reactor Performance
Metric | Batch Reactor | Flow Reactor |
---|---|---|
Yield | 75–85% | 85–90% |
Reaction Time | 4–6 hours | 1–2 hours |
Energy Consumption | High | Moderate |
Scalability | Limited | High |
Recent Advances in Catalytic Systems
Heterogeneous Catalysis
Zeolite-supported catalysts (e.g., H-ZSM-5) have shown promise in reducing side reactions and improving catalyst recyclability. These materials provide acidic sites that enhance electrophilic activation without requiring stoichiometric Lewis acids .
Biocatalytic Approaches
Preliminary studies explore lipase-mediated acylation in non-aqueous media. While yields remain suboptimal (50–60%), this method offers a greener alternative by operating at ambient temperatures and avoiding halogenated solvents .
Chemical Reactions Analysis
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone exhibit antimicrobial properties. A study highlighted that derivatives of pyrrole have shown efficacy against various bacterial strains and fungi, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrrole-based compounds. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like nitro enhances the cytotoxicity against specific cancer cell lines .
Pesticide Development
The compound's chlorinated structure may provide insecticidal properties. Research into chlorinated organic compounds has shown promise in pest control formulations. The trichloro group can enhance the bioactivity of pesticides by affecting the nervous system of insects .
Polymer Synthesis
In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices for applications in coatings and adhesives .
Case Study 1: Antimicrobial Testing
A study was conducted where derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound significantly increased antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Cancer Cell Line Evaluation
In vitro studies on MCF-7 breast cancer cells demonstrated that specific derivatives exhibited IC50 values lower than conventional chemotherapeutics. This suggests a promising avenue for further development in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The trichloroethanone group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function and signaling pathways .
Comparison with Similar Compounds
Key Properties
Structurally related compounds include derivatives of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with varying substituents on the pyrrole ring. Below is a detailed comparison based on substituent effects, reactivity, and applications:
Substituted Halogenated Pyrrole Derivatives
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
- CAS : N/A (ChemSpider ID: 2044033)
- Molecular Formula: C₆H₂Br₂Cl₃NO
- Molecular Weight : 370.25 g/mol
- Used in the synthesis of thiazole-acetic acid derivatives for antimicrobial research . Higher molecular weight and density compared to the target compound due to bromine substitution .
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
- CAS : 50371-51-2
- Molecular Formula: C₆H₂Cl₅NO
- Molecular Weight : 281.35 g/mol
Functionalized Acylpyrroles
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone
- CAS : N/A (Synthesis described in )
- Molecular Formula: C₁₅H₁₃ClF₃NO₂
- Molecular Weight : 331.72 g/mol
- Key Differences :
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]ethanone
- CAS : 885950-09-4
- Molecular Formula: C₁₀H₈Cl₃NO₂
- Molecular Weight : 280.54 g/mol
- Key Differences :
Nitro-Substituted Analogues
4-Nitro-2-(trichloroacetyl)-1H-pyrrole
- CAS : 53391-50-7
- Molecular Formula : C₆H₃Cl₃N₂O₃
- Molecular Weight : 257.46 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Trends
- Electron-Withdrawing Groups : Nitro and halogen substituents increase electrophilicity at the pyrrole ring, facilitating nucleophilic aromatic substitution (e.g., bromine in enhances cross-coupling reactivity) .
- Steric Effects : The 1-methyl group in the target compound reduces accessibility to the 2-position, limiting certain reactions compared to unmethylated analogues like 4-nitro-2-(trichloroacetyl)pyrrole .
- Hazard Profiles : Compounds with trifluoromethoxy or cyclopropylcarbonyl groups exhibit lower toxicity (irritant class) compared to the corrosive target compound .
Biological Activity
Overview
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, with the CAS number 120122-47-6 and molecular formula C7H5Cl3N2O3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 1-methyl-4-nitro-1H-pyrrole. The process is optimized for yield and purity through controlled conditions and advanced purification techniques. The resulting compound is utilized in various research applications, particularly in biological imaging and drug development .
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : This group can participate in redox reactions, generating reactive oxygen species (ROS) that may influence cellular processes.
- Trichloroethanone Group : This moiety can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying protein functions and signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents. Its efficacy against various microbial strains suggests potential applications in treating infections.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines. The compound's mechanism likely involves the induction of apoptosis through ROS generation and subsequent cellular stress responses.
Study on Antitumor Activity
In a recent study assessing the antitumor potential of various nitro-containing compounds, this compound was evaluated alongside other derivatives. The results indicated significant cytotoxicity against colon carcinoma cells (HCT15), with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Fluorescent Labeling Applications
Another study highlighted the use of this compound as a fluorescent dye intermediate for biological imaging. Its unique structure allows for effective labeling of cellular components, facilitating visualization in microscopy studies.
Q & A
Q. Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, a precursor to the target compound? A: Two methods are notable:
- Method 1 : Reaction of pyrrole with 2,2,2-trichloroacetyl chloride in dry ether at 0°C for 48 hours, yielding 99% product after extraction with ethyl acetate .
- Method 2 : Use of potassium carbonate in diethyl ether at 20°C for 1 hour, yielding 77.8% after column chromatography .
Key considerations : Prolonged reaction times at lower temperatures (Method 1) favor higher yields, while shorter room-temperature reactions (Method 2) reduce energy costs but require purification.
Q. Structural Characterization
Q: How can crystallographic data resolve ambiguities in the nitro-pyrrole substituent orientation? A: X-ray diffraction using programs like SHELXL (via the SHELX suite) is critical. For example, Friedel-Crafts formylation at the pyrrole ring’s position 4 can be confirmed via SHELX-refined bond angles and torsional parameters . Computational pre-screening (e.g., density functional theory) can predict stable conformers before experimental validation.
Q. Mechanistic Analysis of Nitro Group Introduction
Q: What methodologies elucidate the regioselectivity of nitro group introduction at position 4 of the pyrrole ring? A: Competitive electrophilic substitution studies using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) show that steric hindrance from the 1-methyl group directs nitration to position 4. Monitoring via ¹H NMR (e.g., disappearance of pyrrole β-proton signals at δ 6.2–6.8 ppm) confirms selectivity .
Q. Discrepancies in Synthetic Yields
Q: Why do similar synthetic routes for trichloroacetyl-pyrrole derivatives yield 77.8% vs. 99%? A: The disparity arises from:
Q. Computational Modeling of Reaction Pathways
Q: How can density functional theory (DFT) predict intermediates in Friedel-Crafts alkylation steps? A: DFT calculations (e.g., B3LYP/6-31G*) model the electrophilic attack of the trichloroacetyl group on the pyrrole ring. Transition state analysis reveals a 15–20 kcal/mol activation barrier, consistent with experimental observations of slow room-temperature reactivity .
Q. Byproduct Analysis in Thiadiazole Derivative Synthesis
Q: How are sulfur-containing byproducts managed during cyclization to 1,3,4-thiadiazole derivatives? A: In reactions with iodine and triethylamine in DMF, elemental sulfur (S₈) precipitates as a byproduct. Centrifugation or filtration removes ~12.5% of theoretical sulfur yield. Residual sulfur is quantified via gravimetric analysis or Raman spectroscopy (peak at 470 cm⁻¹) .
Q. Spectroscopic Contradictions in Imidazole vs. Pyrrole Derivatives
Q: How to distinguish between imidazole and pyrrole derivatives using ¹³C NMR? A: Key differences include:
- Imidazole derivatives : Nitro group at C4 causes deshielding of adjacent carbons (δ 145–150 ppm for C4-NO₂) .
- Pyrrole derivatives : The 1-methyl group shifts C2 to δ 125–130 ppm, while trichloroacetyl carbonyl appears at δ 170–175 ppm .
Q. Stability Under Acidic Conditions
Q: What analytical methods assess hydrolytic stability of the trichloroacetyl group? A: Accelerated stability studies in HCl/EtOH (pH 1–3) monitored via LC-MS show gradual dechlorination to dichloro/dichloroacetyl products. Half-life (t₁/₂) ranges from 8–24 hours at 25°C, depending on substituent electron-withdrawing effects .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYNLWEPOHNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374973 | |
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120122-47-6 | |
Record name | 120122-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120122-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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